molecular formula C18H26FNO7 B4042319 4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4042319
M. Wt: 387.4 g/mol
InChI Key: DWFVIINBVMNAKG-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a molecular formula of C16H24FNO3. This compound is known for its unique chemical structure, which includes a fluorophenoxy group, ethoxy linkages, and a morpholine ring. It is often used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method includes the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the morpholine ring can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine oxalate
  • (2R,6R)-4-{2-[2-(2-Fluorophenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine

Uniqueness

Compared to similar compounds, 4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO3.C2H2O4/c1-13-11-18(12-14(2)21-13)7-8-19-9-10-20-16-6-4-3-5-15(16)17;3-1(4)2(5)6/h3-6,13-14H,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFVIINBVMNAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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